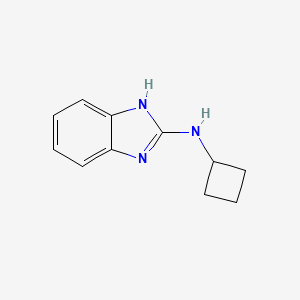
N-cyclobutyl-1H-1,3-benzodiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclobutyl-1H-1,3-benzodiazol-2-amine is a compound that is part of a broader class of chemicals that include cyclobutylamine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss various cyclobutylamine derivatives and their synthesis, molecular structure, and chemical properties, which can provide insights into the characteristics of N-cyclobutyl-1H-1,3-benzodiazol-2-amine.
Synthesis Analysis
The synthesis of cyclobutylamine derivatives can be complex, involving multiple steps and components. For instance, one study describes an efficient one-pot, four-component synthesis of N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives. This process involves the reaction of cyclobutanone, dibenzylamine, and (isocyanoimino) triphenylphosphorane in the presence of aromatic carboxylic acids, proceeding smoothly at room temperature and under neutral conditions to afford high yields of the desired product . Another study outlines the synthesis of important precursors to cyclobut-A derivatives, starting from different reaction sequences and encountering various challenges and successes in the reactions of protected amines with other reagents . These studies highlight the synthetic routes that could be relevant to the synthesis of N-cyclobutyl-1H-1,3-benzodiazol-2-amine.
Molecular Structure Analysis
The molecular structure of cyclobutylamine derivatives is crucial for understanding their chemical behavior. An experimental and theoretical investigation into the molecular and electronic structure of a related compound, N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide,
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-cyclobutyl-1H-1,3-benzodiazol-2-amine and its derivatives have been explored in various synthetic and chemical studies. These compounds serve as key intermediates in the synthesis of complex molecules due to their unique structural properties. For instance, they are utilized in the efficient coupling and methylation steps in the synthesis of hindered N-methylated peptides, demonstrating the utility of Bts-protected amino acid chlorides for preparing cyclosporin subunits without the need for chromatography (E. Vedejs & C. Kongkittingam, 2000). Additionally, these compounds play a crucial role in the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, showcasing their antimicrobial and cytotoxic activities (M. Noolvi et al., 2014).
Antitumor Properties
Derivatives of N-cyclobutyl-1H-1,3-benzodiazol-2-amine exhibit potent antitumor properties. A significant body of research has focused on the development of 2-(4-aminophenyl)benzothiazoles, highlighting their selective antitumor efficacy in vitro and in vivo (T. Bradshaw et al., 2002). The mechanism of action for these compounds involves activation by cytochrome P450 1A1, leading to the formation of active metabolites that contribute to their antitumor effects. The development of amino acid prodrugs has been explored to enhance the bioavailability and reduce the lipophilicity of these compounds, making them suitable candidates for clinical evaluation (T. Bradshaw et al., 2002).
Molecular and Electronic Structure Analysis
The molecular and electronic structures of N-cyclobutyl-1H-1,3-benzodiazol-2-amine derivatives have been extensively studied. Research involving the synthesis and characterization of these compounds provides insights into their molecular geometry, vibrational frequencies, and electronic properties (N. Özdemir et al., 2009). Such studies are crucial for understanding the reactivity and potential applications of these compounds in medicinal chemistry and materials science.
Catalysis and Organic Synthesis
N-cyclobutyl-1H-1,3-benzodiazol-2-amine derivatives also find applications in catalysis and organic synthesis. They are involved in C-H activation and multi C-N bond-forming cyclization reactions, showcasing their versatility in synthesizing highly substituted and polycyclic imidazoles (S. Samanta et al., 2014). Additionally, these compounds have been utilized in the synthesis of cyclobutyl analogs of adenosine and guanosine, although without antiviral activity against specific viruses (H. Boumchita et al., 1990).
Direcciones Futuras
The future directions for research on N-cyclobutyl-1H-1,3-benzodiazol-2-amine are not specified in the literature. Given its classification as a benzodiazole, it could potentially be explored for various applications in medicinal chemistry, given that benzodiazoles are a key structural motif in many pharmaceuticals .
Propiedades
IUPAC Name |
N-cyclobutyl-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-7-10-9(6-1)13-11(14-10)12-8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTDDHUMVRBBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyl-1H-1,3-benzodiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2529288.png)
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)
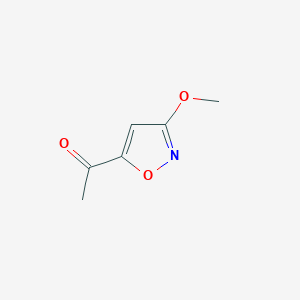
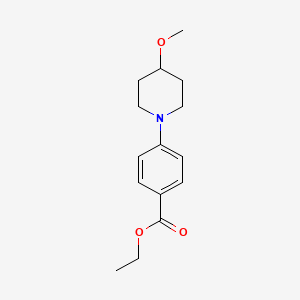
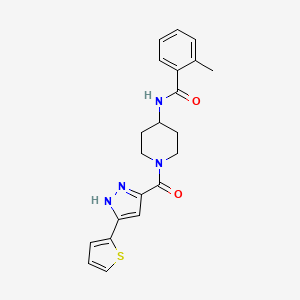
![3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2529296.png)
![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)
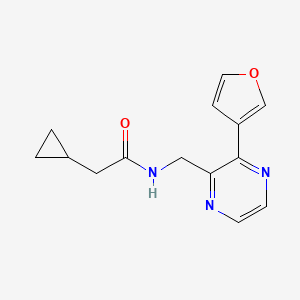
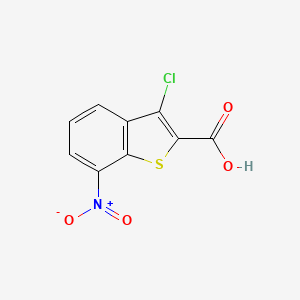
![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)
![2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2529305.png)
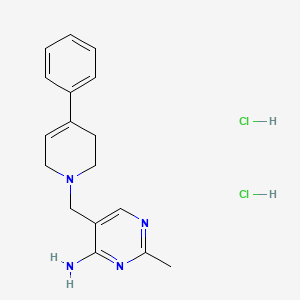
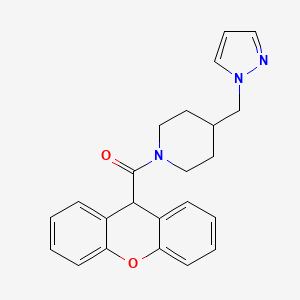
![{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2529311.png)